molecular formula C12H10BrN3OS B6626314 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide

2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide

Cat. No.: B6626314
M. Wt: 324.20 g/mol
InChI Key: QHVMCKJTXGDRDN-UHFFFAOYSA-N
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Description

2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide is a chemical compound that features a bromopyrimidine moiety linked to a phenylacetamide group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with a suitable thiol, followed by acylation with phenylacetamide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Acylation and Alkylation: The amide group can participate in further acylation or alkylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Acylation: N-acylated derivatives.

Scientific Research Applications

2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and amide groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A precursor in the synthesis of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide.

    Phenylacetamide: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidized derivatives of the sulfanyl group.

Uniqueness

This compound is unique due to the combination of its bromopyrimidine and phenylacetamide moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-10-6-14-8-15-12(10)18-7-11(17)16-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVMCKJTXGDRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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